molecular formula C19H22Cl2N2O4 B11629168 (4Z)-5-(2,4-dichlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

(4Z)-5-(2,4-dichlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

Cat. No.: B11629168
M. Wt: 413.3 g/mol
InChI Key: FGRKODYQSHCAPA-UHFFFAOYSA-N
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Description

4-ACETYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidinone core, a dichlorophenyl group, and a morpholine moiety

Preparation Methods

The synthesis of 4-ACETYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with morpholine and acetylacetone under basic conditions to form the intermediate, which is then cyclized to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

4-ACETYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling proteins.

Comparison with Similar Compounds

Similar compounds include other pyrrolidinone derivatives and dichlorophenyl-containing compounds. Compared to these, 4-ACETYL-5-(2,4-DICHLOROPHENYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-(2,4-Dichlorophenyl)-3-(morpholin-4-yl)propan-1-one
  • 5-(2,4-Dichlorophenyl)-3-hydroxy-1-(morpholin-4-yl)propan-2-one

These compounds share structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C19H22Cl2N2O4

Molecular Weight

413.3 g/mol

IUPAC Name

3-acetyl-2-(2,4-dichlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H22Cl2N2O4/c1-12(24)16-17(14-4-3-13(20)11-15(14)21)23(19(26)18(16)25)6-2-5-22-7-9-27-10-8-22/h3-4,11,17,25H,2,5-10H2,1H3

InChI Key

FGRKODYQSHCAPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)CCCN3CCOCC3)O

Origin of Product

United States

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